

Verlamelin: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Verlamelin

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This document provides a comprehensive technical overview of **Verlamelin**, a naturally occurring macrocyclic depsipeptide. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies that have enabled its synthesis and characterization.

Chemical Structure

Verlamelin A is a complex macrocyclic depsipeptide, first reported in a patent in 1980 and later isolated from the fungus *Verticillium lamellicola*[1]. Its structure is characterized by a ring composed of amino acid residues and a long-chain fatty acid, where an ester linkage (defining it as a depsipeptide) is integral to the macrocycle[2].

The core structure consists of[1]:

- Six amino acid residues:
 - Three D-amino acids: D-Tyrosine (D-Tyr), D-Alanine (D-Ala), and D-allo-Threonine (D-allo-Thr).
 - Three L-amino acids: L-Valine (L-Val), L-Glutamine (L-Gln), and L-Proline (L-Pro).
- A hydroxylated fatty acid:

- One molecule of (5S)-hydroxy-tetradecanoic acid ((5S)-OH-TDA).

Unlike many other lipopeptides where the lipid tail is an external side chain, in **Verlamelin** the fatty acid is fully integrated into the cyclic backbone, making its synthesis more challenging[2].

The fundamental properties of **Verlamelin** A and its related derivative **Verlamelin** B are summarized below.

Property	Verlamelin A	Verlamelin B	Source
Molecular Formula	C ₃₄ H ₅₄ N ₆ O ₉	C ₄₄ H ₆₉ N ₇ O ₁₁	[2],[3]
Molecular Weight	690.83 g/mol (Calculated)	872.06 g/mol	[3]
HRMS-ESI (m/z) [M+H] ⁺	Calculated: 691.4025, Found: 691.4027	Not Available	[2]

Stereochemistry

The biological activity of complex molecules like **Verlamelin** is often dictated by their precise three-dimensional arrangement of atoms, known as absolute configuration.

The stereochemistry of **Verlamelin** A is defined by the specific chirality of its constituent amino acids and the hydroxyl group on the fatty acid chain[1].

- Amino Acid Configurations:

- D-Tyrosine
- D-Alanine
- D-allo-Threonine
- L-Valine
- L-Glutamine
- L-Proline

- Fatty Acid Configuration:
 - The hydroxyl group at the 5th position of the tetradecanoic acid chain has a Sinister (S) configuration, denoted as (5S)[1].

The significance of this stereochemistry is highlighted by the total synthesis of **Verlamelin A** alongside its (5R)-epimer. The difference in the stereocenter at the C5 position of the fatty acid led to notable variations in antifungal activity, underscoring the importance of this specific configuration for its biological function[4].

Biological Activity

Verlamelin and its derivatives exhibit significant and broad-spectrum antifungal activity.[2][4] They have also been shown to possess antiviral properties.[5]

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for **Verlamelin A** and its C5-epimer against various pathogens.

Compound	Target Organism	Activity Metric	Value	Source
Verlamelin A (Natural)	Diverse Fungal Species	MIC	0.156 - 9.8 µg/mL	[2]
Verlamelin A (Synthetic)	Alternaria alternata	MIC	8 µg/mL	[4]
(5R)-Verlamelin A (Synthetic)	Alternaria alternata	MIC	4 µg/mL	[4]
Verlamelin A & (5R)-Verlamelin A	Alternaria solani	MIC	4 - 16 µg/mL	[1]
Verlamelin A & (5R)-Verlamelin A	Rhizoctonia solani	MIC	4 - 16 µg/mL	[1]
Verlamelin A	Herpes Simplex Virus 1 (HSV-1)	IC50	16.7 µM	[5]

The data indicates that the (5R)-epimer of **Verlamelin A** has superior efficacy against *Alternaria alternata* compared to the natural (5S) form, suggesting it may be a promising lead candidate for further development[4].

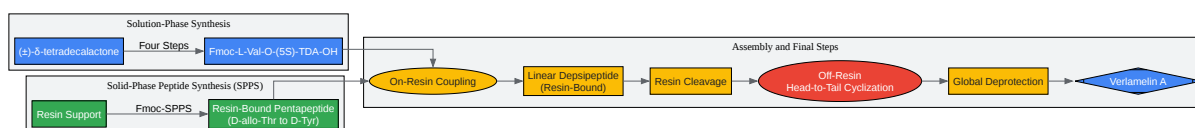
Experimental Protocols: Total Synthesis of Verlamelin A

The first total synthesis of **Verlamelin A** was achieved through a unified strategy combining solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][2]. This approach provides a viable route to produce **Verlamelin A** and its analogues for further study[2].

The synthesis can be broken down into five key stages:

- **Solution-Phase Synthesis of the Lipid Fragment:** Homogeneous solution-phase synthesis was used to prepare the N-terminally protected fatty acid fragment, Fmoc-I-Val-O-(5S)-tetradecanoic acid[4].

- Solid-Phase Synthesis of the Peptide Fragment: The linear pentapeptide (NH₂–d-allo-Thr–d-Ala–l-Pro–l-Gln–d-Tyr–OH) was assembled on a solid support using standard Fmoc-SPPS techniques[4].
- On-Resin Fragment Coupling: The solution-phase lipid fragment was coupled to the resin-bound pentapeptide[4].
- Resin Cleavage and Off-Resin Cyclization: The resulting linear depsipeptide was cleaved from the resin, and the crucial head-to-tail macrocyclization was performed in solution[2].
- Global Deprotection: All remaining protecting groups were removed to yield the final natural product, **Verlamelin A**[4].



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Total synthesis workflow for **Verlamelin A**.

This protocol details a key step in the solution-phase synthesis of the lipid fragment.

To a flask containing intermediate 14 (1.0 equiv) in dry Dichloromethane (DCM), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) and phenylsilane (3.5 equiv) were added[1][2]. The reaction mixture was stirred at room temperature for 4 hours. Following completion, the mixture was diluted with DCM, washed with water (3x), and dried with anhydrous MgSO₄[1][2]. The solvent was removed under reduced pressure, and the crude product was purified by silica gel chromatography to afford the desired product 15 as a colorless gel[1][2].

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